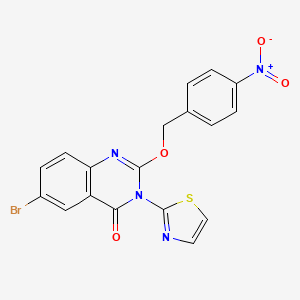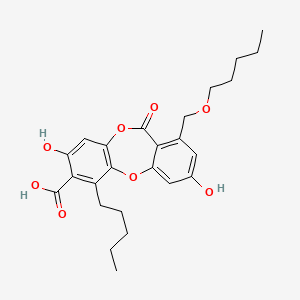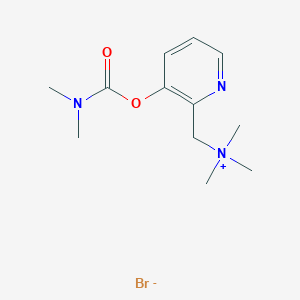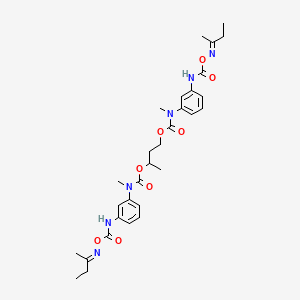
Carbamic acid, (methyl-3-(((((1-methylpropylidene)amino)oxy)carbonyl)amino)phenyl)-, 1-methyl-1,3-propanediyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Methylpropane-1,3-diyl bis[3-[[[[(sec-butylidene)amino]oxy]carbonyl]amino]tolyl]carbamate is a complex organic compound with the molecular formula C30H40N6O8. It is known for its unique chemical structure and properties, which make it valuable in various scientific and industrial applications .
Métodos De Preparación
The synthesis of 1-Methylpropane-1,3-diyl bis[3-[[[[(sec-butylidene)amino]oxy]carbonyl]amino]tolyl]carbamate involves multiple steps. The primary synthetic route includes the reaction of 1-methylpropane-1,3-diol with 3-[[[[(sec-butylidene)amino]oxy]carbonyl]amino]tolyl]carbamate under controlled conditions. The reaction typically requires the use of catalysts and specific temperature and pressure settings to ensure high yield and purity.
Industrial production methods often involve large-scale reactors and continuous flow processes to maximize efficiency and output. Quality control measures are crucial to maintain the consistency and quality of the final product.
Análisis De Reacciones Químicas
1-Methylpropane-1,3-diyl bis[3-[[[[(sec-butylidene)amino]oxy]carbonyl]amino]tolyl]carbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide. The oxidation process typically results in the formation of corresponding oxides and other by-products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride. These reactions often lead to the formation of reduced derivatives of the compound.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Aplicaciones Científicas De Investigación
1-Methylpropane-1,3-diyl bis[3-[[[[(sec-butylidene)amino]oxy]carbonyl]amino]tolyl]carbamate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and other biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug development and delivery systems.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Mecanismo De Acción
The mechanism of action of 1-Methylpropane-1,3-diyl bis[3-[[[[(sec-butylidene)amino]oxy]carbonyl]amino]tolyl]carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and triggering various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
1-Methylpropane-1,3-diyl bis[3-[[[[(sec-butylidene)amino]oxy]carbonyl]amino]tolyl]carbamate can be compared with other similar compounds, such as:
1-Methylpropane-1,3-diyl bis[3-[[[[(tert-butylidene)amino]oxy]carbonyl]amino]tolyl]carbamate: This compound has a similar structure but with a tert-butylidene group instead of a sec-butylidene group.
1-Methylpropane-1,3-diyl bis[3-[[[[(isobutylidene)amino]oxy]carbonyl]amino]tolyl]carbamate: This compound features an isobutylidene group, leading to different chemical properties and reactivity.
The uniqueness of 1-Methylpropane-1,3-diyl bis[3-[[[[(sec-butylidene)amino]oxy]carbonyl]amino]tolyl]carbamate lies in its specific functional groups and the resulting chemical behavior, which can be tailored for various applications.
Propiedades
Número CAS |
65105-01-3 |
|---|---|
Fórmula molecular |
C30H40N6O8 |
Peso molecular |
612.7 g/mol |
Nombre IUPAC |
3-[[3-[[(E)-butan-2-ylideneamino]oxycarbonylamino]phenyl]-methylcarbamoyl]oxybutyl N-[3-[[(E)-butan-2-ylideneamino]oxycarbonylamino]phenyl]-N-methylcarbamate |
InChI |
InChI=1S/C30H40N6O8/c1-8-20(3)33-43-27(37)31-23-12-10-14-25(18-23)35(6)29(39)41-17-16-22(5)42-30(40)36(7)26-15-11-13-24(19-26)32-28(38)44-34-21(4)9-2/h10-15,18-19,22H,8-9,16-17H2,1-7H3,(H,31,37)(H,32,38)/b33-20+,34-21+ |
Clave InChI |
WJSFTUMQEYGGJK-ZLINXINUSA-N |
SMILES isomérico |
CC/C(=N/OC(=O)NC1=CC(=CC=C1)N(C)C(=O)OCCC(C)OC(=O)N(C)C2=CC=CC(=C2)NC(=O)O/N=C(\C)/CC)/C |
SMILES canónico |
CCC(=NOC(=O)NC1=CC(=CC=C1)N(C)C(=O)OCCC(C)OC(=O)N(C)C2=CC=CC(=C2)NC(=O)ON=C(C)CC)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Tos(-3)[Tos(-5)]2-deoxy-D-eryPenf(b)-thymin-1-yl](/img/structure/B13772125.png)
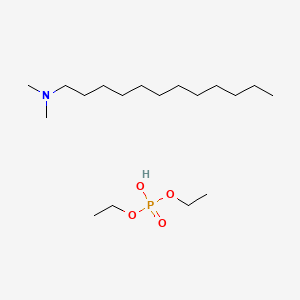
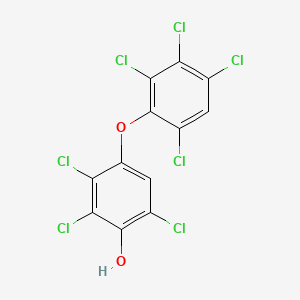
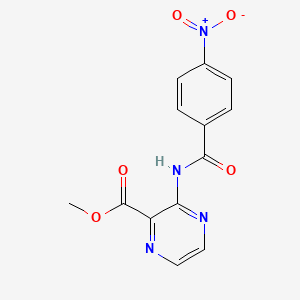
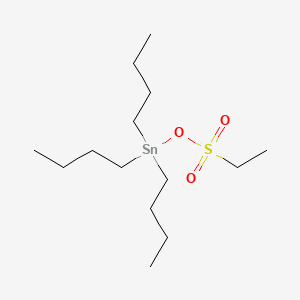
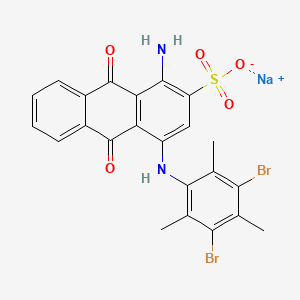
![2,8-Diazaspiro[4.5]decan-1-one, 2-[[4-(methylsulfonyl)phenyl]methyl]-](/img/structure/B13772163.png)
![Bis[2-(2-hydroxyphenyl)-pyridine]beryllium](/img/structure/B13772164.png)

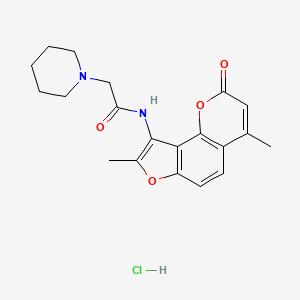
![3-Amino-3-[2-(4-chlorophenyl)pyrimidin-5-yl]propanoic acid](/img/structure/B13772187.png)
